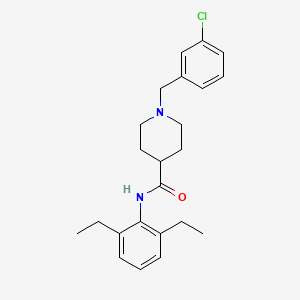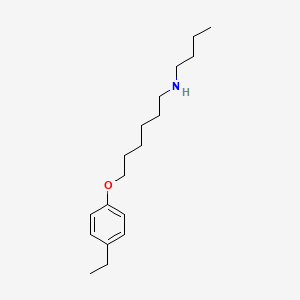
1-(2-methoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-2,5-pyrrolidinedione, also known as methoxydine, is a chemical compound that belongs to the class of pyrrolidinediones. It has been studied for its potential applications in the field of medicinal chemistry, particularly as an analgesic and anesthetic agent.
Applications De Recherche Scientifique
Methoxydine has been studied for its potential applications as an analgesic and anesthetic agent. It has been shown to have a similar potency to morphine in animal models of pain, but with fewer side effects. Methoxydine has also been studied for its potential use in treating addiction to opioids, as it does not produce the same addictive effects as opioids.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to act on the central nervous system by binding to the mu-opioid receptor. This binding leads to a decrease in the release of neurotransmitters such as substance P and glutamate, which are involved in the perception of pain. Methoxydine also activates the kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Methoxydine has been shown to produce analgesia in animal models of pain, with a potency similar to that of morphine. It has also been shown to produce sedation and respiratory depression, but with fewer side effects than opioids. Methoxydine has a relatively short duration of action, which may limit its use as an analgesic.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxydine has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to produce consistent results in animal models of pain. However, 1-(2-methoxyphenyl)-2,5-pyrrolidinedione has a relatively short duration of action, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2-methoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent analogs of this compound with longer duration of action. Another area of interest is the investigation of the potential use of this compound in treating addiction to opioids. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
Methoxydine can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoyl chloride with 2,5-dioxopyrrolidine in the presence of a base such as triethylamine. Another method involves the reaction of 2-methoxybenzoyl chloride with 2-pyrrolidinone in the presence of a base. The resulting product is then treated with sodium hydride to yield 1-(2-methoxyphenyl)-2,5-pyrrolidinedione.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAQCVMHTXNLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387216 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92288-64-7 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5065662.png)

![2-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5065672.png)
![N-(4-methoxyphenyl)-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5065679.png)


![1,8,8-trimethyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5065719.png)
![(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5065720.png)
![1-isopropyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5065723.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5065728.png)
![5-(4-propoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5065733.png)
![N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5065738.png)
![1-(4-methylphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065750.png)
